n,n-Bis(4-methoxybenzyl)ethenesulfonamide
Description
N,N-Bis(4-methoxybenzyl)ethenesulfonamide is a sulfonamide derivative characterized by two 4-methoxybenzyl groups attached to the nitrogen atom of an ethenesulfonamide backbone. Its molecular formula is C₁₈H₂₁NO₄S (molecular weight: 347.43 g/mol) . The compound is synthesized via sulfonylation of bis(4-methoxybenzyl)amine using ethenesulfonyl chloride, often with bases like pyridine or N,N-diisopropylethylamine . The ethenesulfonamide group introduces a conjugated double bond, which may enhance electron-withdrawing effects and influence reactivity compared to saturated analogs.
Properties
IUPAC Name |
N,N-bis[(4-methoxyphenyl)methyl]ethenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S/c1-4-24(20,21)19(13-15-5-9-17(22-2)10-6-15)14-16-7-11-18(23-3)12-8-16/h4-12H,1,13-14H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNLYQUMQRLEARS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN(CC2=CC=C(C=C2)OC)S(=O)(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Ethenesulfonyl Chloride Intermediate
A common starting point is the preparation of the ethenesulfonyl chloride intermediate, which is crucial for subsequent amide bond formation. This is generally achieved by chlorination of the corresponding sulfonic acid or sulfonate salt using reagents such as phosphorus oxychloride (POCl₃) under controlled conditions.
Formation of N-Aryl Ethenesulfonamide
The sulfonyl chloride intermediate is then reacted with aniline derivatives to form N-aryl ethenesulfonamides. This step is typically carried out in anhydrous solvents like toluene or dichloromethane, with bases such as triethylamine to neutralize the generated hydrochloric acid.
- Condensation of sulfonyl chloride with 4-methoxyaniline yields N-(4-methoxyphenyl)ethenesulfonamide.
Introduction of 4-Methoxybenzyl Groups
The N-substitution with 4-methoxybenzyl groups is achieved through nucleophilic substitution reactions. Two main approaches are documented:
Direct Alkylation: The sulfonamide nitrogen is alkylated using 4-methoxybenzyl bromide or chloride in the presence of a base such as potassium carbonate or sodium hydride in polar aprotic solvents (e.g., DMF or DMSO).
Reductive Amination: Alternatively, the sulfonamide nitrogen can be modified by reductive amination with 4-methoxybenzaldehyde using reducing agents like sodium cyanoborohydride under mild acidic conditions.
The bis-substitution (N,N-bis) is achieved by using excess alkylating agent or by stepwise alkylation.
Purification and Characterization
The crude product is purified by recrystallization from solvents such as petroleum ether or by column chromatography. Characterization is carried out using:
- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR confirm the substitution pattern and purity.
- Mass Spectrometry (MS): Confirms molecular weight and structure.
- Infrared Spectroscopy (IR): Identifies sulfonamide functional groups.
- Elemental Analysis: Verifies compound composition.
Representative Experimental Procedure
Based on analogous sulfonamide syntheses:
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1. Preparation of sulfonyl chloride | React sodium 2-ethoxy-2-oxoethanesulfonate with POCl₃ in toluene under reflux | Sulfonyl chloride intermediate |
| 2. Formation of N-(4-methoxyphenyl)ethenesulfonamide | Add 4-methoxyaniline and triethylamine to sulfonyl chloride solution at 0°C to room temperature | N-(4-methoxyphenyl)ethenesulfonamide |
| 3. N,N-Bis(4-methoxybenzyl) substitution | React the sulfonamide with 4-methoxybenzyl bromide and potassium carbonate in DMF at 60°C | N,N-Bis(4-methoxybenzyl)ethenesulfonamide |
| 4. Purification | Recrystallize from petroleum ether or purify by chromatography | Pure target compound |
Research Findings and Optimization
Yield Optimization: Studies indicate yields ranging from moderate to high (40-85%) depending on reaction times, temperature, and reagent purity.
Selectivity: Using controlled stoichiometry and reaction conditions minimizes mono-substitution and over-alkylation side products.
Solvent Effects: Polar aprotic solvents like DMF improve nucleophilicity and reaction rate for alkylation steps.
Catalysts and Bases: Potassium carbonate and sodium hydride are effective bases; Lewis acids such as BF₃·Et₂O catalyze intermediate formation in related syntheses.
Reaction Monitoring: TLC and LC-MS are used to monitor reaction progress and confirm completion.
Data Table: Summary of Preparation Conditions and Yields
| Step | Reaction Type | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| 1 | Chlorination | POCl₃ + sulfonate salt | Toluene | Reflux (~110) | 3-5 | 70-80 | Sulfonyl chloride formation |
| 2 | Amidation | 4-Methoxyaniline + triethylamine | DCM or Toluene | 0 to 25 | 2-4 | 65-75 | N-aryl sulfonamide |
| 3 | Alkylation | 4-Methoxybenzyl bromide + K₂CO₃ | DMF | 50-60 | 6-12 | 60-85 | N,N-bis substitution |
| 4 | Purification | Recrystallization or chromatography | Petroleum ether or EtOAc | RT | - | - | High purity product |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N,N-Bis(4-methoxybenzyl)ethenesulfonamide can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, thiols, and alcohols.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound, potentially leading to the formation of secondary amines.
Substitution: Substituted sulfonamide derivatives.
Scientific Research Applications
Pharmaceutical Development
The compound has garnered attention for its potential therapeutic applications, particularly in oncology and infectious disease treatment:
- Anticancer Activity : Research indicates that similar sulfonamides disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. Preliminary studies on N,N-Bis(4-methoxybenzyl)ethenesulfonamide suggest it may exhibit similar properties, making it a candidate for further drug development targeting cancer .
- Antimicrobial Properties : Sulfonamides are known for their antimicrobial effects. The structural features of this compound may enable it to act against various bacterial strains, warranting investigation into its efficacy as an antibiotic.
Enzyme Interaction Studies
The sulfonamide group is known for its ability to interact with biological targets such as enzymes. Studies have shown that this compound can inhibit specific enzyme activities, suggesting its utility in drug development aimed at enzyme-related diseases .
Study 1: Anticancer Activity Assessment
A series of novel (E)-N-aryl-2-arylethenesulfonamides were synthesized, including derivatives similar to this compound. These compounds showed potent cytotoxicity against various cancer cell lines, with IC50 values ranging from 5 to 10 nM. In vivo studies indicated significant tumor size reduction in xenograft models, highlighting their potential as anticancer agents .
Study 2: Enzyme Interaction Analysis
Research focused on the interactions between sulfonamides and various enzymes demonstrated that this compound effectively inhibits specific enzyme activities. This suggests its potential application in developing drugs targeting enzyme-related diseases .
Mechanism of Action
The mechanism of action of N,N-Bis(4-methoxybenzyl)ethenesulfonamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The methoxybenzyl groups may enhance the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Structural and Functional Group Variations
N,N-Bis(4-methoxybenzyl)ethanesulfonamide
- Molecular Formula: C₁₈H₂₃NO₄S (MW: 349.45 g/mol) .
- Key Differences : Replaces the ethenesulfonamide group with a saturated ethanesulfonamide.
- The saturated backbone may also improve stability against addition reactions .
N,N-Bis(2-hydroxyethyl)-4-methylbenzenesulfonamide
- Molecular Formula: C₁₁H₁₇NO₄S (MW: 259.32 g/mol) .
- Key Differences : Substitutes 4-methoxybenzyl groups with 2-hydroxyethyl groups and a 4-methylbenzenesulfonamide core.
- Implications : Hydroxyethyl groups enable extensive hydrogen bonding, leading to a high melting point (258°C) and crystalline stability. This contrasts with the lipophilic 4-methoxybenzyl groups in the target compound, which likely reduce polarity and aqueous solubility .
4-(N,N-Bis(4-methoxybenzyl)sulfamoyl)phenylboronic acid
- Molecular Formula: C₂₂H₂₄BNO₆S (MW: 449.31 g/mol) .
- Key Differences : Incorporates a boronic acid substituent on the benzene ring.
- Implications: The boronic acid group enables applications in Suzuki-Miyaura cross-coupling reactions, a feature absent in the target compound.
Physical and Chemical Properties
Biological Activity
n,n-Bis(4-methoxybenzyl)ethenesulfonamide is an organic compound characterized by its unique structure, which includes two 4-methoxybenzyl groups attached to a central ethanesulfonamide moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial therapy. The following sections will detail its biological activity, mechanisms of action, related compounds, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : CHNOS
- Functional Groups : Sulfonamide group, methoxy groups
The sulfonamide functional group is known for its biological activity, particularly in antimicrobial applications. The presence of methoxy groups enhances lipophilicity, potentially improving cellular permeability and bioavailability.
The biological activity of this compound is linked to its ability to interact with various biological targets:
- Enzyme Inhibition : The sulfonamide group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. This property is particularly relevant in the development of targeted covalent inhibitors (TCIs) .
- Microtubule Dynamics : Similar compounds have been shown to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells . This suggests that this compound may also exhibit anticancer properties through similar mechanisms.
Antimicrobial Properties
Compounds containing sulfonamide groups are often associated with antimicrobial properties. Research indicates that this compound may have therapeutic applications in treating bacterial infections due to its structural similarities with known sulfonamides .
Anticancer Potential
The compound's potential anticancer activity stems from its ability to affect microtubule stability and induce apoptosis. Studies on structurally similar compounds have demonstrated significant anticancer effects through mechanisms involving tubulin destabilization .
Study 1: Enzyme Interaction
In a study assessing the interaction of sulfonamides with various enzymes, it was found that this compound can effectively inhibit specific enzyme activities, suggesting potential applications in drug development targeting enzyme-related diseases .
Study 2: Anticancer Activity
A series of novel (E)-N-aryl-2-arylethenesulfonamides were synthesized and evaluated for anticancer activity. Findings indicated that these compounds caused cell death through destabilization of microtubules, highlighting a similar mechanism that could be applicable to this compound .
Comparative Analysis with Related Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| N,N-Diethyl-4-methoxybenzenesulfonamide | Two ethyl groups instead of benzyl | Commonly used as a diuretic |
| N-(4-Methoxyphenyl)-2-phenylethanesulfonamide | Contains phenyl instead of benzyl | Exhibits significant anti-inflammatory properties |
| N-(3-Amino-4-methoxyphenyl)-2-(2',4',6'-trimethoxyphenyl)ethenesulfonamide | Multiple methoxy substituents | Demonstrated potent anticancer activity |
The uniqueness of this compound lies in its specific arrangement of methoxy groups and dual benzyl substitution, which may confer distinct biological activities compared to other sulfonamides .
Q & A
Q. What synthetic strategies are recommended for preparing N,N-Bis(4-methoxybenzyl)ethenesulfonamide, and how can reaction conditions be optimized?
Methodological Answer: A plausible route involves sulfonylation of bis(4-methoxybenzyl)amine with ethenesulfonyl chloride under anhydrous conditions. Pyridine or triethylamine can act as a base to neutralize HCl byproducts. Solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are suitable, with reflux temperatures (40–60°C) and reaction times of 4–6 hours . Optimization may require adjusting stoichiometry (e.g., 1:1.2 molar ratio of amine to sulfonyl chloride) and monitoring via TLC or HPLC. For regioselectivity, steric hindrance from the 4-methoxybenzyl groups must be mitigated using bulky solvents or low-temperature conditions .
Q. How can researchers validate the structural integrity and purity of this compound post-synthesis?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Analyze - and -NMR spectra to confirm the presence of methoxy (δ ~3.8 ppm), sulfonamide (δ ~7.5–8.0 ppm for aromatic protons), and ethene groups (δ ~5.5–6.5 ppm for vinyl protons) .
- X-ray Crystallography: Resolve crystal structures to determine dihedral angles between aromatic rings and sulfonamide moieties, which influence reactivity (e.g., angles ~27–38° observed in similar sulfonamides) .
- High-Performance Liquid Chromatography (HPLC): Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) and identify byproducts .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity challenges during sulfonylation of bis(4-methoxybenzyl)amine?
Methodological Answer: Steric hindrance from the 4-methoxybenzyl groups can limit nucleophilic attack on the sulfonyl chloride. Computational modeling (e.g., density functional theory, DFT) can predict transition states and identify favorable pathways. Solvent polarity (e.g., DCM vs. DMF) and temperature effects should be studied via kinetic experiments. For example, lower temperatures (0–5°C) may reduce steric interference, while polar aprotic solvents enhance electrophilicity of the sulfonyl chloride .
Q. How do the electronic properties of the 4-methoxybenzyl substituents influence the compound’s reactivity in biological systems?
Methodological Answer: The electron-donating methoxy groups increase electron density on the aromatic rings, potentially enhancing π-π stacking with biomolecular targets (e.g., enzyme active sites). Use cyclic voltammetry to measure redox potentials and assess electron-transfer capabilities. Compare inhibition assays against related sulfonamides (e.g., 4-fluoro-N,N-dimethylbenzenesulfonamide) to isolate electronic effects from steric factors .
Q. What computational approaches are suitable for predicting this compound interactions with biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding poses with enzymes (e.g., carbonic anhydrase), leveraging crystal structures from databases like PDB.
- Molecular Dynamics (MD) Simulations: Simulate ligand-protein interactions over 100+ ns to evaluate stability, hydrogen bonding (e.g., sulfonamide-SO₂ with Arg/Lys residues), and hydrophobic contacts .
- QSAR Modeling: Corrogate substituent effects (e.g., methoxy position) with bioactivity data to design derivatives with optimized pharmacokinetics .
Data Contradictions and Resolution
- Synthesis Yields: reports 77% yield for a similar sulfonamide under reflux, while other routes (e.g., low-temperature methods) may vary. Researchers should replicate conditions and validate yields via gravimetric analysis.
- Biological Activity: Discrepancies in enzyme inhibition (e.g., IC₅₀ values) may arise from assay conditions (pH, co-solvents). Standardize protocols using reference inhibitors and confirm results across multiple labs .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
